molecular formula C15H21Cl2NO B4854527 N,N-dibutyl-2,4-dichlorobenzamide CAS No. 35515-06-1

N,N-dibutyl-2,4-dichlorobenzamide

Cat. No. B4854527
CAS RN: 35515-06-1
M. Wt: 302.2 g/mol
InChI Key: CUGOVCGHCSBHOJ-UHFFFAOYSA-N
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Description

N,N-dibutyl-2,4-dichlorobenzamide, commonly known as 'Benzamide', is a chemical compound that has been extensively studied for its application in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 108-110°C. The compound is widely used for its ability to act as a herbicide, but it has also been found to have various other applications in scientific research.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2,4-dichlorobenzamide involves the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer, which ultimately results in the inhibition of photosynthesis.
Biochemical and Physiological Effects:
N,N-dibutyl-2,4-dichlorobenzamide has been found to have various biochemical and physiological effects on plants. It has been shown to inhibit the growth and development of plants by disrupting the photosynthetic process. Additionally, it has been found to affect the uptake and distribution of nutrients in plants, leading to nutrient deficiency and stunted growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibutyl-2,4-dichlorobenzamide in lab experiments is its ability to act as a model compound for studying the physiological and biochemical effects of herbicides on plants. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the compound has some limitations, such as its toxicity and potential environmental impact. Therefore, it is important to handle it with care and dispose of it properly.

Future Directions

There are several future directions for research involving N,N-dibutyl-2,4-dichlorobenzamide. One potential area of study is the development of new herbicides that are more effective and environmentally friendly. Additionally, the compound could be used to investigate the effects of herbicides on non-target organisms, such as insects and microorganisms. Furthermore, research could focus on the development of new methods for the detection and quantification of N,N-dibutyl-2,4-dichlorobenzamide in environmental samples.

Scientific Research Applications

N,N-dibutyl-2,4-dichlorobenzamide has been extensively used in scientific research as a tool to study the physiological and biochemical effects of herbicides on plants. It has also been used as a model compound to study the uptake, metabolism, and distribution of herbicides in plants. Additionally, it has been used to investigate the mechanism of action of herbicides and their effect on plant growth and development.

properties

IUPAC Name

N,N-dibutyl-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c1-3-5-9-18(10-6-4-2)15(19)13-8-7-12(16)11-14(13)17/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGOVCGHCSBHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956909
Record name N,N-Dibutyl-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutyl-2,4-dichlorobenzamide

CAS RN

35515-06-1
Record name NSC6050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutyl-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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